4-Cyanophenylboronic acid

概要

説明

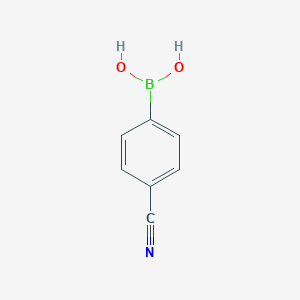

4-シアノフェニルボロン酸: は、分子式C7H6BNO2 を持つ有機化合物です。フェニルボロン酸の誘導体であり、フェニル環のパラ位にシアノ基が結合しています。 この化合物は、有機合成、特に鈴木-宮浦クロスカップリング反応において、効率的に炭素-炭素結合を形成する能力により広く用いられています .

2. 製法

合成経路と反応条件:

4-シアノフェニルボロン酸は、さまざまな方法で合成できます。一般的なアプローチの1つは、4-ブロモベンゾニトリルとボロン酸エステルを、パラジウム触媒の存在下で反応させる方法です。 この反応は通常、穏やかな条件下で行われるため、大規模合成に適しています .

工業生産方法:

工業的な環境では、4-シアノフェニルボロン酸の生産は、品質と収率の一貫性を確保するために、多くの場合、連続フロー反応器を使用します。 このプロセスには、再結晶またはクロマトグラフィーによる精製などのステップが含まれ、高純度の目的の製品が得られます .

3. 化学反応解析

反応の種類:

4-シアノフェニルボロン酸は、以下を含むさまざまな化学反応を起こします。

鈴木-宮浦クロスカップリング: この反応は、パラジウム触媒と塩基の存在下で、4-シアノフェニルボロン酸とアリールハライドをカップリングします。

酸化水酸化: この反応は、ボロン酸基をヒドロキシル基に変換し、4-シアノフェノールが生成されます.

トリフルオロメチル化: この反応は、トリフルオロメチル基をフェニル環に導入し、化合物の化学的特性を向上させます.

一般的な試薬と条件:

パラジウム触媒: 鈴木-宮浦クロスカップリング反応に使用されます。

塩基: 炭酸カリウムまたは水酸化ナトリウムなど、反応を促進するために使用されます。

酸化剤: 過酸化水素など、酸化水酸化に使用されます.

主な生成物:

ビアリール化合物: 鈴木-宮浦クロスカップリングによって生成されます。

4-シアノフェノール: 酸化水酸化によって生成されます。

トリフルオロメチル化誘導体: トリフルオロメチル化によって生成されます.

準備方法

Synthetic Routes and Reaction Conditions:

4-Cyanophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for large-scale synthesis .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions:

4-Cyanophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.

Oxidative Hydroxylation: This reaction converts the boronic acid group into a hydroxyl group, resulting in the formation of 4-cyanophenol.

Trifluoromethylation: This reaction introduces a trifluoromethyl group into the phenyl ring, enhancing the compound’s chemical properties.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidative hydroxylation.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

4-Cyanophenol: Formed through oxidative hydroxylation.

Trifluoromethylated Derivatives: Formed through trifluoromethylation.

科学的研究の応用

化学:

4-シアノフェニルボロン酸は、特に鈴木-宮浦クロスカップリング反応による炭素-炭素結合の形成において、有機合成で広く使用されています。 これは、複雑な分子の合成のためのビルディングブロックとして役立ちます .

生物学と医学:

医薬品化学では、4-シアノフェニルボロン酸は、キナーゼ阻害剤や抗血小板剤などの生物活性分子の合成に使用されています。 その誘導体は、さまざまな病気の治療に潜在的な効果を示しています .

産業:

産業部門では、4-シアノフェニルボロン酸は、ポリマーや電子部品などの高度な材料の製造に使用されています。 安定な炭素-炭素結合を形成する能力は、材料科学において貴重なものです .

作用機序

4-シアノフェニルボロン酸の主要な作用機序は、クロスカップリング反応に関与する能力です。ボロン酸基は、パラジウム触媒と相互作用してパラジウム-ホウ素錯体を形成し、これがアリールハライドとトランスメタル化を受けます。 このプロセスにより、新しい炭素-炭素結合が形成され、目的の生成物が得られます .

6. 類似の化合物との比較

類似の化合物:

フェニルボロン酸: シアノ基がなく、そのため特定の反応で反応性が低い。

4-メトキシフェニルボロン酸: シアノ基の代わりにメトキシ基を含み、反応性と用途が異なります。

4-ホルミルフェニルボロン酸: ホルミル基を含み、化学的性質と反応性を変化させます.

独自性:

4-シアノフェニルボロン酸は、シアノ基の存在によりユニークであり、その反応性を高め、より複雑な分子の形成を可能にします。 これは、有機合成、医薬品化学、材料科学など、さまざまな分野で貴重な化合物となっています .

類似化合物との比較

Phenylboronic Acid: Lacks the cyano group, making it less reactive in certain reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyano group, leading to different reactivity and applications.

4-Formylphenylboronic Acid: Contains a formyl group, which alters its chemical properties and reactivity.

Uniqueness:

4-Cyanophenylboronic acid is unique due to the presence of the cyano group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and material science .

生物活性

4-Cyanophenylboronic acid (CAS Number: 126747-14-6) is an aryl boronic acid that has garnered attention due to its diverse biological activities and applications in chemical synthesis. This article explores its biological activity, including its mechanisms, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 146.94 g/mol

- Appearance : White to yellow powder

- Solubility : Soluble in methanol

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, influencing biological pathways.

Key Mechanisms:

- Quorum Sensing Inhibition : Research indicates that boronic acids, including this compound, can inhibit quorum sensing in bacteria such as Vibrio harveyi. This inhibition disrupts communication among bacterial populations, potentially leading to reduced virulence and biofilm formation .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, including kinases, which play critical roles in cell signaling pathways. For instance, it serves as a precursor for Tpl2 kinase inhibitors .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Applications in Medicinal Chemistry

This compound is utilized extensively in the synthesis of various biologically active compounds. Its role as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is particularly notable.

Notable Applications:

- Synthesis of Thrombin Receptor Antagonists : It has been used to synthesize Himabacine analogs, which are potential antiplatelet agents .

- Antimalarial Compounds : The compound is involved in the development of antimalarial drugs through cross-coupling reactions .

- P2X7 Antagonists : It is also a precursor for synthesizing P2X7 antagonists, which are being explored for pain management therapies .

Research Findings and Case Studies

Several studies highlight the biological activity and applications of this compound:

特性

IUPAC Name |

(4-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBAHYWORUOILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370217 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126747-14-6 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。